molecular formula C13H18N2O B2842281 N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797873-79-0

N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2842281
CAS No.: 1797873-79-0
M. Wt: 218.3
InChI Key: MJMPEXNAUVDXOO-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)acetamide (CAS 1797873-79-0) is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . This chemical features a acetamide group linked to a phenyl-substituted pyrrolidine ring, a structural motif of significant interest in medicinal chemistry research for designing and developing new pharmaceutical compounds . The core structure serves as a key building block for generating chemical diversity in the search for pharmacologically active molecules, particularly within phenoxy acetamide and related derivative frameworks which are investigated for a wide spectrum of biological activities . Researchers utilize this compound and its analogs in various applications, including the synthesis of more complex molecules for biological screening and the exploration of structure-activity relationships (SAR) . As with all such investigational compounds, it is essential for researchers to conduct thorough structural analysis and characterization using techniques such as NMR, LC-MS, and HPLC to verify identity and purity prior to use . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-10-13-8-5-9-15(13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMPEXNAUVDXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Reactants : Acetamide, benzaldehyde, and pyrrolidine in a 1:1:1 molar ratio.
  • Solvent : Ethanol (anhydrous).
  • Catalyst : None required; reaction proceeds under ice-cooled conditions.
  • Reaction Time : 12 days.
  • Workup : Recrystallization from ethanol yields the product (78% yield).

Mechanistic Pathway

  • Iminium Ion Formation : Benzaldehyde reacts with pyrrolidine to form an iminium intermediate.
  • Nucleophilic Attack : Acetamide acts as the nucleophile, attacking the iminium carbon.
  • Proton Transfer and Cyclization : Intramolecular cyclization yields the pyrrolidine ring.

Adaptation for Target Compound : To synthesize N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, substituting pyrrolidine with 2-(aminomethyl)-1-phenylpyrrolidine could direct substituents to the 2-position. However, this requires pre-functionalized starting materials.

Reductive Amination Approach

Reductive amination offers a versatile route to secondary amines, which can be acetylated to form acetamides. A procedure from EvitaChem for synthesizing analogous compounds highlights this strategy.

Synthetic Steps

  • Formation of 1-Phenylpyrrolidin-2-ylmethanamine :

    • Reactants : 1-Phenylpyrrolidin-2-carbaldehyde and ammonium acetate.
    • Reducing Agent : Sodium cyanoborohydride (NaBH3CN).
    • Solvent : Methanol, 0°C to room temperature.
    • Yield : ~65% (estimated from analogous reactions).
  • Acetylation of the Amine :

    • Reactants : 1-Phenylpyrrolidin-2-ylmethanamine and acetyl chloride.
    • Base : Triethylamine (NEt3) to scavenge HCl.
    • Solvent : Dichloromethane (DCM), 0°C to room temperature.
    • Purification : Silica gel chromatography (petroleum ether/EtOAc, 3:1).
    • Yield : ~85%.

Key Considerations

  • Steric Effects : Bulky substituents on the pyrrolidine ring may hinder acetylation.
  • Side Reactions : Over-acetylation or imine formation must be controlled via temperature and stoichiometry.

Multi-Step Functionalization of Pyrrolidine Precursors

Building the pyrrolidine ring with pre-installed functional groups is a common industrial approach. A method reported by the Royal Society of Chemistry for pyrrolidin-2-one derivatives illustrates this principle.

Cyclization Strategy

  • Ring Formation :

    • Reactants : 4-Methylstyrene and phenylboronic acid.
    • Catalyst : Palladium(II) acetate (Pd(OAc)2).
    • Ligand : 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).
    • Conditions : 80°C, 12 hours in toluene.
  • Introduction of the Acetamide Moiety :

    • Reactants : Cyclized pyrrolidine intermediate and acetic anhydride.
    • Base : Pyridine.
    • Solvent : Tetrahydrofuran (THF), reflux.

Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at the 2-position requires directing groups or steric control.
  • Purification : Column chromatography (SiO2, hexane/EtOAc) is critical for isolating the pure product.

Comparative Analysis of Synthesis Routes

Method Key Reactants Yield (%) Purity (HPLC) Limitations
Mannich Reaction Acetamide, benzaldehyde, pyrrolidine 78 >95% Long reaction time (12 days)
Reductive Amination 1-Phenylpyrrolidin-2-carbaldehyde 85 98% Requires pre-formed aldehyde
Cyclization 4-Methylstyrene, phenylboronic acid 82 97% High catalyst loadings

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key steps include:

  • Continuous Flow Reactors : For Mannich reactions, reducing batch variability.
  • Catalyst Recycling : Palladium-based catalysts are recovered via filtration.
  • Green Chemistry : Solvent substitution (e.g., ethanol instead of DCM) aligns with sustainability goals.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The phenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The table below compares the target compound with structurally related pyrrolidine- and acetamide-based derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/R-Groups Melting Point (°C) Yield (%) Key Features
N-((1-phenylpyrrolidin-2-yl)methyl)acetamide C19H24N4O2 340.42 4,5-dimethyl-6-oxopyrimidinyl Not reported Not given Pyrrolidine-phenyl-acetamide core
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(4-(trifluoromethyl)benzyl)acetamide (23) - - 4-(trifluoromethyl)benzyl 174.5–176.0 62.9 Trifluoromethyl group, high purity
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-(trifluoromethoxy)benzyl)acetamide (24) - - 3-(trifluoromethoxy)benzyl 129.6–130.4 67.4 Trifluoromethoxy, lower melting point
(S)-N-((1-(2-Chloroacetyl)pyrrolidin-2-yl)methyl)acetamide C9H15ClN2O2 218.68 2-chloroacetyl Not reported Not given Chloro substituent, (S) configuration
N-Acetyl-2-methylpyrrolidine C7H13NO 127.19 Methyl Not reported Not given Simpler structure, racemic synthesis
Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 23 ) increase melting points (174.5–176.0°C) compared to electron-donating groups (e.g., trifluoromethoxy in Compound 24, 129.6–130.4°C).
  • The chloroacetyl group in the (S)-configured analogue introduces reactivity for further functionalization.

Stereochemistry :

  • The (S)-configuration in the chloroacetyl derivative may enhance enantioselective interactions in biological systems, a feature absent in racemic mixtures like N-acetyl-2-methylpyrrolidine .

Aromatic Systems :

  • Naphthalene-containing analogues (e.g., N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide ) exhibit larger dihedral angles (78.32–84.70°) between aromatic rings, influencing molecular conformation and solubility.

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a phenyl group and an acetamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity. The pyrrolidine ring can interact with various receptors and enzymes, while the acetamide group can form hydrogen bonds with amino acid residues, enhancing binding stability to protein targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets:

  • Receptor Interaction : The pyrrolidine ring allows for interaction with neurotransmitter receptors, which may influence neurotransmission and contribute to anticonvulsant effects.
  • Enzyme Modulation : The compound may inhibit or activate key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Ion Channel Effects : Preliminary studies indicate that the compound may affect neuronal voltage-sensitive sodium channels, which are critical in epilepsy treatment .

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of this compound and its derivatives. For instance, derivatives similar to this compound have shown efficacy in animal models for epilepsy. In particular, testing using maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated significant anticonvulsant activity .

Table 1: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES ProtectionPTZ Protection
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100YesNo
N-(trifluoromethyl)-anilides300YesYes
N-(phenylpyrrolidin-2-yl)methylacetamide100ModeratePending

Antimicrobial and Anti-inflammatory Properties

This compound has also been studied for its antimicrobial and anti-inflammatory activities. Preliminary findings suggest that compounds containing similar structural motifs exhibit significant antimicrobial effects against various bacterial strains . Additionally, their ability to modulate inflammatory pathways indicates potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant efficacy of various derivatives, one compound demonstrated significant protection against seizures induced by maximal electroshock at a dose of 100 mg/kg. This finding highlights the potential for further development of N-(phenylpyrrolidin-2-yl)methylacetamide derivatives as novel anticonvulsants .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of compounds related to this compound. Results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating conditions like arthritis or other inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Solvent-free synthesis : A solvent-free approach involves heating a mixture of aldehydes, β-naphthol, and acetamide with catalytic phenylboronic acid at 393 K for 7 hours, monitored by TLC .
  • Multi-step synthesis : For structurally similar pyrrolidine-acetamide derivatives, stepwise reactions (e.g., coupling sulfonylated intermediates with acetamidophenyl derivatives) are common. Optimization includes adjusting stoichiometry, temperature, and catalyst loading (e.g., phenylboronic acid) .
    • Key Parameters :
ParameterTypical RangeImpact
Temperature373–393 KHigher temps accelerate cyclization but risk decomposition
Catalyst loading1–5 mol%Excess catalyst may introduce impurities
Reaction time5–10 hProlonged time improves conversion but reduces efficiency

Q. How can the structural conformation of This compound be resolved using crystallographic techniques?

  • Database Survey : The Cambridge Structural Database (CSD) reveals dihedral angles between aromatic and heterocyclic rings in analogues (e.g., 78.32°–84.70°), critical for understanding intramolecular hydrogen bonding (N–H⋯O) and crystal packing .
  • Analytical Workflow :

Crystallization : Recrystallize from ethanol or DCM/hexane mixtures.

X-ray Diffraction : Resolve torsion angles and hydrogen-bonding networks.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or acetamide moieties alter the compound’s biological activity, and how can contradictory data be reconciled?

  • Case Study : Substituting the pyrimidine ring in analogues (e.g., 4,6-dimethyl vs. 2,4-dimethyl) significantly affects enzyme inhibition potency. For example, a 2,4-dimethylpyrimidine derivative showed reduced binding affinity to kinases due to steric hindrance .
  • Resolving Data Contradictions :

  • Comparative SAR Analysis : Map activity trends across derivatives (e.g., logP vs. IC50).
  • Computational Docking : Use AutoDock Vina to model steric/electronic clashes in target binding pockets .
    • Data Table :
DerivativeSubstitutionIC50 (μM)Target
A4,6-dimethylpyrimidine0.12Kinase X
B2,4-dimethylpyrimidine3.45Kinase X

Q. What experimental strategies can validate the hypothesized mechanism of action involving enzyme or receptor interactions?

  • In Vitro Assays :

  • Fluorescence Polarization : Measure binding affinity to purified enzymes (e.g., acetylcholinesterase).
  • Surface Plasmon Resonance (SPR) : Quantify real-time kinetics of receptor-ligand interactions .
    • In Silico Validation :
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers .

Q. How can discrepancies in reported solubility and stability data be addressed for preclinical development?

  • Stability Testing :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
    • Solubility Enhancement :
  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 20:80 v/v) for in vivo formulations.
  • Salt Formation : Screen with HCl or sodium citrate to improve aqueous solubility .

Methodological Recommendations

  • Analytical Workflow : Combine HPLC (≥95% purity), NMR (1H/13C for stereochemical confirmation), and HRMS for structural validation .
  • Safety Protocols : Use NIOSH-approved PPE (e.g., EN 166-certified goggles) during synthesis due to potential carcinogenic byproducts .

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